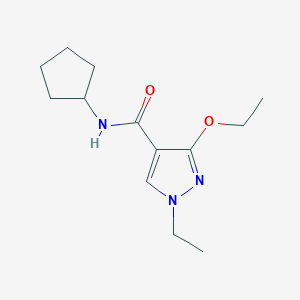

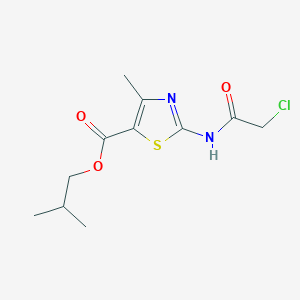

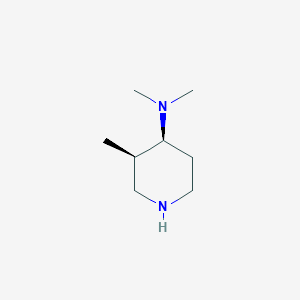

![molecular formula C17H19N3O3 B2496011 N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide CAS No. 1902931-97-8](/img/structure/B2496011.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as the one you mentioned, are used in various fields of medicine and pharmacy .

Synthesis Analysis

Quinoxalines can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can produce quinoxaline .Molecular Structure Analysis

Quinoxaline is composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen .Chemical Reactions Analysis

The synthesis of quinoxalines has seen significant advancements, particularly in transition-metal-free conditions . A wide variety of substituents present on the alkenes ring can smoothly anticipate the reaction under this metal-free approach .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Scientific Research Applications

Antibacterial Agents

Compounds containing the 1,4-benzodioxane moiety have shown significant antibacterial activity . Specifically, they have been found to inhibit biofilm growth in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This suggests that these compounds could be developed into effective antibacterial agents.

Alzheimer’s Disease Treatment

Some derivatives of these compounds have been synthesized as potential therapeutic agents for Alzheimer’s disease . These compounds inhibit cholinesterase enzymes, which play a key role in the progression of Alzheimer’s disease .

Anti-Cancer Agents

Quinoxaline derivatives have been found to exhibit anti-cancer and anti-proliferative activities . They have been used in the design and development of numerous bioactive molecules .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These compounds have shown a wide range of physicochemical activities .

Electroluminescent Materials

Quinoxaline derivatives have also been used in the development of electroluminescent materials . These materials are used in a variety of applications, including light-emitting diodes (LEDs) and other electronic devices .

Organic Sensitizers for Solar Cell Applications

Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . These compounds can absorb light and convert it into electrical energy, making them useful in the development of solar cells .

Polymeric Optoelectronic Materials

Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in a variety of fields, including telecommunications, data storage, and display technologies .

Anti-Inflammatory Agents

Compounds containing the 1,4-benzodioxane moiety have shown anti-inflammatory activity . This suggests that these compounds could be developed into effective anti-inflammatory agents .

Mechanism of Action

Quinoxaline Derivatives

Quinoxaline derivatives, such as Quinoxaline 1,4-di-N-oxides (QdNO’s), have been used as potent drugs since the middle of the last century . They were initially used as food additives to improve animal growth, but their use as antibacterial agents led to an interest in investigating their mechanism of action . It was discovered that this heterocycle can cause DNA damage . Most of the research has been focused on studying their action as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents .

Benzodioxin Derivatives

Compounds containing a benzodioxin moiety have been synthesized as possible therapeutic agents for Alzheimer’s disease . The synthesis of these compounds often involves the reaction of 1,4-benzodioxane-6-amine with various halides . These compounds have been studied for their inhibitory activity on cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .

Future Directions

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(11-1-3-13-14(9-11)19-6-5-18-13)20-12-2-4-15-16(10-12)23-8-7-22-15/h1,3,5-6,9,12,15-16H,2,4,7-8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORBSGJBOJTOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC4=NC=CN=C4C=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)

![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)

![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)

![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)